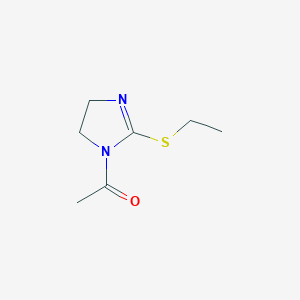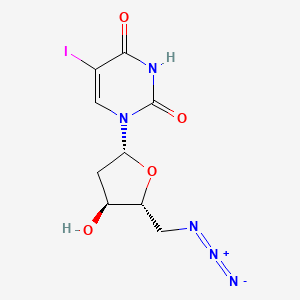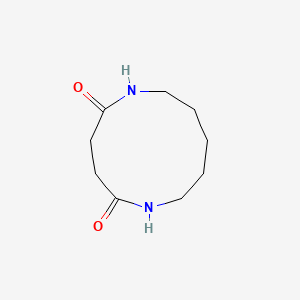
1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- is a heterocyclic organic compound It is a derivative of imidazole, characterized by the presence of an acetyl group at the 1-position and an ethylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with acetyl chloride and ethylthiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 1-acetyl-2-phenyl-
- 1H-Imidazole, 1-acetyl-2-[2-(5-nitro-2-furanyl)ethenyl]-
- 2-Ethyl-4-methyl-1H-imidazole
Uniqueness
1H-Imidazole, 1-acetyl-2-(ethylthio)-4,5-dihydro- is unique due to the presence of both an acetyl and an ethylthio group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61076-80-0 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C7H12N2OS/c1-3-11-7-8-4-5-9(7)6(2)10/h3-5H2,1-2H3 |
InChI Key |
JECXKZJEVHOYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NCCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)




